![molecular formula C31H34N8O2 B10850117 3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)
3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-159093 is a small molecule drug that functions as an angiotensin II receptor antagonist. It was initially developed by Merck & Co., Inc. and is primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-159093 involves multiple steps, starting with the preparation of biphenyl tetrazole derivatives. The key steps include:
Formation of Biphenyl Tetrazole: This involves the reaction of biphenyl compounds with sodium azide and zinc chloride to form the tetrazole ring.
Substitution Reactions: The biphenyl tetrazole is then subjected to various substitution reactions to introduce functional groups that enhance its biological activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high purity L-159093.
Industrial Production Methods
Industrial production of L-159093 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized for maximum yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
L-159093 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: Substitution reactions are common, where functional groups are replaced with others to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of L-159093 with modified functional groups, which are studied for their enhanced or altered biological activities .
Scientific Research Applications
L-159093 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on angiotensin II receptor antagonism.
Biology: Research focuses on its interactions with biological targets, particularly the angiotensin II receptor.
Medicine: L-159093 is investigated for its potential to treat hypertension and other cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals targeting the renin-angiotensin system
Mechanism of Action
L-159093 exerts its effects by antagonizing the angiotensin II receptor. This receptor is part of the renin-angiotensin system, which regulates blood pressure and fluid balance. By blocking the receptor, L-159093 prevents the actions of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II receptor, and the pathways involved are those related to vasoconstriction and aldosterone secretion .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Known for its use in treating hypertension and heart failure.
Uniqueness
L-159093 is unique due to its specific structural modifications that enhance its binding affinity and selectivity for the angiotensin II receptor. These modifications result in potentially fewer side effects and improved therapeutic efficacy compared to other similar compounds .
Properties
Molecular Formula |
C31H34N8O2 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea |
InChI |
InChI=1S/C31H34N8O2/c1-5-6-11-28-33-27-17-16-23(32-31(41)38(4)20(2)3)18-26(27)30(40)39(28)19-21-12-14-22(15-13-21)24-9-7-8-10-25(24)29-34-36-37-35-29/h7-10,12-18,20H,5-6,11,19H2,1-4H3,(H,32,41)(H,34,35,36,37) |
InChI Key |
XUXPOYGCLABTCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C=C(C=C2)NC(=O)N(C)C(C)C)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


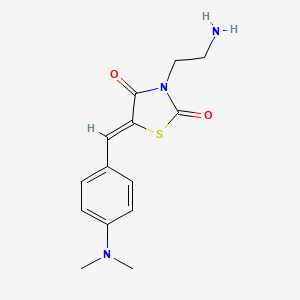
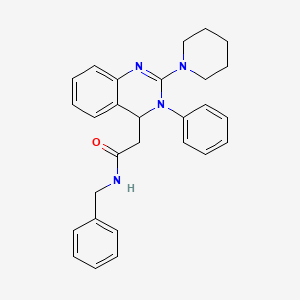
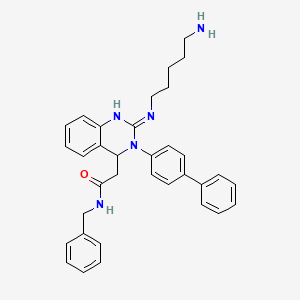
![2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850064.png)
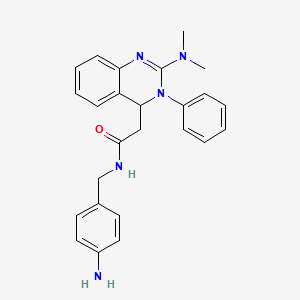
![9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester](/img/structure/B10850076.png)
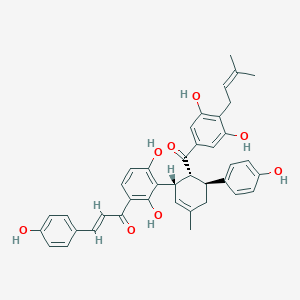
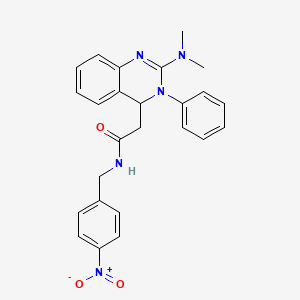
![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one](/img/structure/B10850080.png)
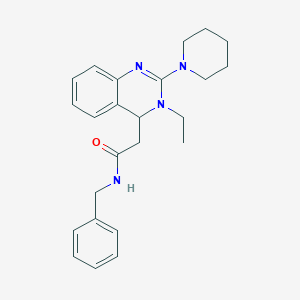
![2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850093.png)
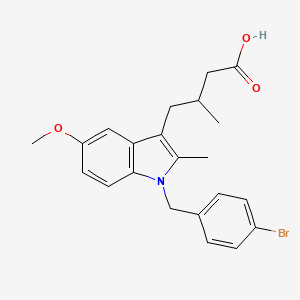
![(3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine](/img/structure/B10850109.png)
![1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10850113.png)
